N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide
Description
This compound features a 5H-[1,2,4]triazino[5,6-b]indole core substituted with a propan-2-yl (isopropyl) group at position 5, a butanamide chain linked via a sulfanyl (-S-) group at position 3, and an N-(2-methoxyphenyl) substituent.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2S/c1-5-19(22(29)24-16-11-7-9-13-18(16)30-4)31-23-25-21-20(26-27-23)15-10-6-8-12-17(15)28(21)14(2)3/h6-14,19H,5H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELUGZLMCRICCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3C(C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}butanamide, also known as Y511-2258, is a complex organic compound with significant biological activity. Its unique structural features contribute to various pharmacological effects that are currently under investigation.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O2S |
| Molecular Weight | 407.49 g/mol |
| LogP | 3.586 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 64.14 Ų |
| InChI Key | DGWSBKABILBWIG-UHFFFAOYSA-N |
Research indicates that this compound may act as an enzyme inhibitor. The compound's structural components suggest potential interactions with various biomolecules, which could lead to therapeutic applications in treating diseases influenced by these pathways .
Biological Activities
- Antidepressant Activity :
- Antioxidant Properties :
- Anticancer Potential :
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The presence of the methoxyphenyl group and the triazinoindole moiety enhances its reactivity and interaction with biological targets compared to similar compounds .
Case Studies and Research Findings
Several studies have focused on the biological activity of compounds related to this compound:
- Study on Antidepressants : A series of compounds were synthesized and screened for antidepressant activity using animal models. Results indicated that certain derivatives showed significant promise in modulating depressive behaviors .
- Antioxidant Screening : In vitro tests revealed that some derivatives exhibited antioxidant activity superior to well-known antioxidants like ascorbic acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural-Activity Relationship (SAR) Insights:
Triazinoindole Substituents: Methyl vs. Ethyl vs. Isopropyl: Methyl and ethyl groups at position 5 are common in analogs (e.g., NV5, SW-044248). Bromination: Bromine at position 8 () introduces steric bulk and electron-withdrawing effects, which could alter binding kinetics .
Chain Length :
- Acetamide analogs (e.g., NV5, ) exhibit moderate activity in diverse assays. Propionamide derivatives () show reduced efficacy, suggesting shorter chains (acetamide) optimize interactions in certain targets. The target’s butanamide chain may further modulate solubility or target engagement .
4-Pyridin-2-yloxyphenyl (NV5): Enhances polarity and hydrogen-bonding capacity, critical for MvfR antagonism . Halogenated Phenyls (e.g., 4-Bromo): Increase molecular weight and hydrophobicity, which may improve affinity but reduce solubility .
Research Findings and Implications
- Antidepressant Activity : SW-044248 (butanamide with 5-ethyl) demonstrated moderate activity in the tail suspension test, while propionamide analogs showed reduced efficacy. This suggests the target compound’s isopropyl and butanamide groups may require optimization for CNS penetration .
- Antimicrobial Potential: NV5’s acetamide structure and pyridyloxy substituent highlight the triazinoindole scaffold’s versatility in bacterial targets. The target compound’s isopropyl group could be tested in similar assays .
- Receptor Inhibition : The acetamide analog in exhibited weak Ephrin receptor inhibition (IC₅₀ = 136,000 nM), implying that chain elongation (butanamide) or substituent modification (isopropyl) might enhance potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
